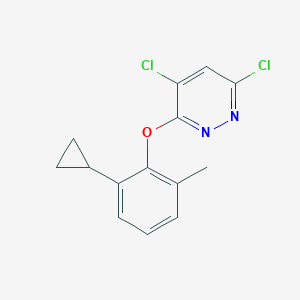
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Major Products Formed
Oxidation: Formation of ethyl 3-(2-benzothienyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-benzothienyl)-3-hydroxypropanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate: Similar structure but contains an oxygen atom instead of sulfur.
Ethyl 3-(2-Indolyl)-3-hydroxypropanoate: Contains a nitrogen atom in the heterocyclic ring.
Ethyl 3-(2-Thienyl)-3-hydroxypropanoate: Contains a sulfur atom but lacks the benzene ring fused to the thiophene ring
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and ring structures can significantly influence their reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H14O3S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
ethyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3 |
InChI-Schlüssel |
NKQOUGAEIUSRQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC2=CC=CC=C2S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)







![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)

